molecular formula C25H30N2O6 B557633 Fmoc-D-Orn(Boc)-OH CAS No. 118476-89-4

Fmoc-D-Orn(Boc)-OH

Cat. No. B557633
M. Wt: 454,5 g/mole
InChI Key: JOOIZTMAHNLNHE-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-D-Orn(Boc)-OH” is a biochemical reagent . It is used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

“Fmoc-D-Orn(Boc)-OH” is a reagent used for the synthesis of bisquinoline analogs . It is a standard building block of introduction of D-ornithine amino-acid residues by Fmoc SPPS .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Orn(Boc)-OH” is C25H30N2O6 . Its molecular weight is 454.52 g/mol .


Chemical Reactions Analysis

“Fmoc-D-Orn(Boc)-OH” is used in Fmoc solid-phase peptide synthesis . It is a key reagent in the synthesis of bisquinoline analogs .


Physical And Chemical Properties Analysis

“Fmoc-D-Orn(Boc)-OH” is a white crystalline powder . It has a high purity, with an assay of ≥95.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . It is clearly soluble in DMF .

Scientific Research Applications

Application 1: Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205

  • Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the synthesis of PMX205, a cyclic hexapeptide that acts as an antagonist of the C5a complement receptor . This receptor is involved in inflammation, which plays a major role in the progression of diseases like amyotrophic lateral sclerosis and Alzheimer’s disease .
  • Methods of Application or Experimental Procedures : The synthesis of PMX205 involves the use of Fmoc Solid Phase Synthesis . During the synthesis, a catastrophic loss of substitution was encountered which could be avoided or reduced by the use of 2-chlorotrityl resin . The cyclization reaction could be significantly improved by the use of FDPP (pentafluorophenyl diphenylphosphinate) at high dilution .
  • Results or Outcomes : The greatest improvement was seen with the third approach (Hca-Orn(Boc)-Pro-D-Cha-Trp(Boc)-Arg(Pbf)-2-chlorotrityl-Wang resin) which produced an overall purified yield of 51.45% .

Application 2: Fmoc-D-Orn(Boc) TentaGel® S PHB Resin

  • Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the production of TentaGel® S PHB Resin . This resin is used for peptide synthesis .
  • Methods of Application or Experimental Procedures : The resin is used in batch and flow-through systems . It is recommended for the synthesis of standard peptides up to 40 residues in length .
  • Results or Outcomes : The resin has high diffusion rates and excellent swelling in a wide range of solvents from toluene to water .

Application 3: Fmoc-D-Orn(Boc)-AC TG

  • Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the production of Fmoc-D-Orn(Boc)-AC TG . This product is used for peptide synthesis .
  • Methods of Application or Experimental Procedures : The product is used in peptide synthesis . The particle size is 90 µm and the loading is 0.2-0.25 mmol/g .
  • Results or Outcomes : The product is available in different quantities, starting at €170.00 for 1g .

Application 4: Fmoc-D-Orn(Boc) TentaGel® S TRT Resin

  • Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the production of TentaGel® S TRT Resin . This resin is used for peptide synthesis .
  • Methods of Application or Experimental Procedures : The resin is used in batch and flow-through systems . It is recommended for the synthesis of standard peptides up to 40 residues in length .
  • Results or Outcomes : The resin has high diffusion rates and excellent swelling in a wide range of solvents from toluene to water .

Application 5: Fmoc-D-Orn(Boc)-AC TG

  • Summary of the Application : Fmoc-D-Orn(Boc)-OH is used in the production of Fmoc-D-Orn(Boc)-AC TG . This product is used for peptide synthesis .
  • Methods of Application or Experimental Procedures : The product is used in peptide synthesis . The particle size is 90 µm and the loading is 0.2-0.25 mmol/g .
  • Results or Outcomes : The product is available in different quantities, starting at €170.00 for 1g .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers For more detailed information, you may refer to related peer-reviewed papers and technical documents .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOIZTMAHNLNHE-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553924
Record name N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Orn(Boc)-OH

CAS RN

118476-89-4
Record name N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118476-89-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
J Lee, JH Griffin, TI Nicas - The Journal of organic chemistry, 1996 - ACS Publications
An efficient solid-phase method for the total synthesis of bacitracin A is reported. This work was undertaken in order to provide a general means of probing the intriguing mode of action …
Number of citations: 59 pubs.acs.org
T Yamashita, T Kuranaga, M Inoue - Organic letters, 2015 - ACS Publications
Bogorol A [(E)-1], a potent antibiotic against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp., possesses a thermodynamically unfavored (E)-2-…
Number of citations: 35 pubs.acs.org
Y Hermant, D Palpal-Latoc, N Kovalenko… - Journal of Natural …, 2021 - ACS Publications
Antimicrobial resistance is a significant threat to public health systems worldwide, prompting immediate attention to develop new therapeutic agents with novel mechanisms of action. …
Number of citations: 7 pubs.acs.org
C Gracia, A Isidro-Llobet, LJ Cruz… - The Journal of …, 2006 - ACS Publications
Kahalalide compounds are peptides that are isolated from a Hawaiian herbivorous marine species of mollusc, Elysia rufescens, and its diet, the green alga Bryopsis sp. Kahalalide F …
Number of citations: 37 pubs.acs.org
PW Schiller, NTM Dung, NN Chung… - Journal of medicinal …, 1989 - ACS Publications
According to the membrane compartment concept the receptor specificity of ligands is based not only on ligand-receptor complementarity but also on specific ligand-membrane …
Number of citations: 203 pubs.acs.org
M Noden, R Moreira, E Huang, A Yousef… - The Journal of …, 2019 - ACS Publications
Paenibacterin is a recently discovered cyclic lipodepsipeptide antibiotic produced by the soil bacterium Paenibacillus thiaminolyticus. It is produced as a mixture of three compounds …
Number of citations: 10 pubs.acs.org
LS Tsutsumi, GT Tan, D Sun - Tetrahedron letters, 2017 - Elsevier
Solid-phase synthesis of antibacterial cyclohexapeptides including wollamides A, B and desotamide B has been developed. Briefly, the protected linear hexapeptides were assembled …
Number of citations: 20 www.sciencedirect.com
J Gao, MT Hamann - Chemical reviews, 2011 - ACS Publications
Natural products continue to serve as valuable starting points in developing druglike candidates, and the first step in the development of therapeutic agents is the identification of lead …
Number of citations: 78 pubs.acs.org
S Sforza, G Galaverna, A Dossena… - Chirality: The …, 2002 - Wiley Online Library
Peptide nucleic acids are DNA mimics able to form duplexes with complementary DNA or RNA strands of remarkable affinity and selectivity. Oligopyrimidine PNA can displace one …
Number of citations: 46 onlinelibrary.wiley.com
AM Prior, D Sun - Peptide Synthesis: Methods and Protocols, 2020 - Springer
Mycobacterium tuberculosis (Mtb) is a bacterial pathogen that causes a potentially serious infectious disease called tuberculosis (TB). Cyclohexapeptide wollamides A and B were …
Number of citations: 1 link.springer.com

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